TDO vs. IDO1 Selectivity: 16‑Fold Preferential Inhibition Achieved by 5‑Bromo Substitution
The 5‑bromo‑substituted isoindoline-1,3-dione exhibits a 16‑fold selectivity for TDO over IDO1 in recombinant enzyme assays. This selectivity is a direct consequence of bromine substitution on the isoindole core and distinguishes this compound from dual‑acting analogs or IDO1‑preferring comparators in the class [1].
| Evidence Dimension | Enzyme inhibition selectivity (TDO vs. IDO1) |
|---|---|
| Target Compound Data | TDO IC₅₀ = 40 nM; IDO1 IC₅₀ = 640 nM |
| Comparator Or Baseline | Within‑compound comparison: TDO IC₅₀ vs. IDO1 IC₅₀ |
| Quantified Difference | 16‑fold selectivity (TDO IC₅₀: 40 nM vs. IDO1 IC₅₀: 640 nM) |
| Conditions | Recombinant human TDO (aa 19‑388) and IDO1 (aa 12‑403) expressed in E. coli Transetta (DE3); spectrophotometric assay (Nanodrop 2000c) |
Why This Matters
For immuno‑oncology programs seeking to avoid IDO1‑mediated toxicity while maintaining TDO pathway blockade, this selectivity provides a defined pharmacological tool that pure IDO1 inhibitors cannot offer.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865): TDO IC₅₀ = 40 nM, IDO1 IC₅₀ = 640 nM. Assay data curated from ChEMBL; sourced from Sichuan University. View Source
